molecular formula C15H15ClN2O B497020 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea CAS No. 501105-02-8

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea

Cat. No.: B497020
CAS No.: 501105-02-8
M. Wt: 274.74g/mol
InChI Key: LYBMFFDXJDWQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea is an organic compound with the molecular formula C15H15ClN2O It is a derivative of urea, featuring a chlorinated methylphenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea typically involves the reaction of 3-chloro-4-methylphenyl isocyanate with 1-methyl-1-phenylurea. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the urea derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloromethylphenyl group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted urea derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their normal function. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenyl isocyanate
  • 1-(3-Chloro-4-methylphenyl)-3-methyl-urea
  • 4-Chloro-3-methylphenol

Uniqueness

3-(3-Chloro-4-methylphenyl)-1-methyl-1-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1-methyl-1-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-11-8-9-12(10-14(11)16)17-15(19)18(2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBMFFDXJDWQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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